

# physical properties of Cbz-D-Valine (melting point, solubility).

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cbz-D-Valine

Cat. No.: B554472

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## An In-depth Technical Guide on the Physical Properties of **Cbz-D-Valine**

This document provides a comprehensive overview of the key physical properties of N-Carbobenzyloxy-D-valine (**Cbz-D-Valine**), a crucial derivative of the amino acid D-valine.<sup>[1]</sup> Intended for researchers, scientists, and professionals in drug development, this guide focuses on melting point and solubility, presenting quantitative data, detailed experimental protocols, and a logical workflow visualization.

## Physical Properties of **Cbz-D-Valine**

**Cbz-D-Valine** is a white to off-white crystalline powder.<sup>[2][3]</sup> Its physical characteristics are fundamental for its application in peptide synthesis and other areas of pharmaceutical and biochemical research.<sup>[3][4]</sup>

## Data Summary

The quantitative physical properties of **Cbz-D-Valine** are summarized in the table below. These values are critical for handling, storage, and experimental design.

Property	Value	Solvents/Conditions	Source
Melting Point	58-60 °C	Not specified	[2][5]
58.0 to 63.0 °C	Not specified		
61 °C	Not specified		
Specific Rotation	+3.0 to +6.0 deg	c=2, Acetic Acid	
Solubility	Soluble	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Good Solubility	General	[2]	

Note: The L-isomer, Cbz-L-Valine, is reported to be moderately soluble in water and highly soluble in methanol and ethanol.[6]

## Experimental Protocols

Accurate determination of physical properties is essential for compound verification and purity assessment. The following sections detail standardized methodologies for measuring the melting point and solubility of **Cbz-D-Valine**.

### Melting Point Determination

The melting point of a crystalline solid provides a sharp indication of its purity.[7][8] Pure compounds typically exhibit a narrow melting range of 1-2°C, whereas impurities tend to depress and broaden this range.[7][8][9] The capillary method using a modern melting point apparatus (e.g., DigiMelt or Mel-Temp) is the most common technique.[8][9][10]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, DigiMelt)
- Glass capillary tubes (one end sealed)

- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **Cbz-D-Valine** sample is completely dry and finely powdered.[10][11] Introduce a small amount of the powder into the open end of a capillary tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[11] Drop the tube through a long, narrow glass tube to pack the sample tightly to a height of approximately 3 mm.[7]
- Initial Rapid Determination: Place the packed capillary tube into the heating block of the apparatus.[7] Set the device to a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[9]
- Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.[9][11] Prepare a new sample tube.
- Slow Heating: Heat the new sample at a slow, controlled rate of 1-2 °C per minute.[7][8][9]
- Recording the Range: Observe the sample through the magnifying eyepiece.[7] Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[8][11]

## Solubility Assessment

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.[4] The solubility of amino acids and their derivatives is determined by their polarity, molecular size, and the nature of the solvent.[12]

Apparatus:

- Analytical balance

- Vials or test tubes
- Vortex mixer and/or sonicator
- Calibrated pipettes
- A range of solvents (e.g., water, ethanol, DMSO, acetone)

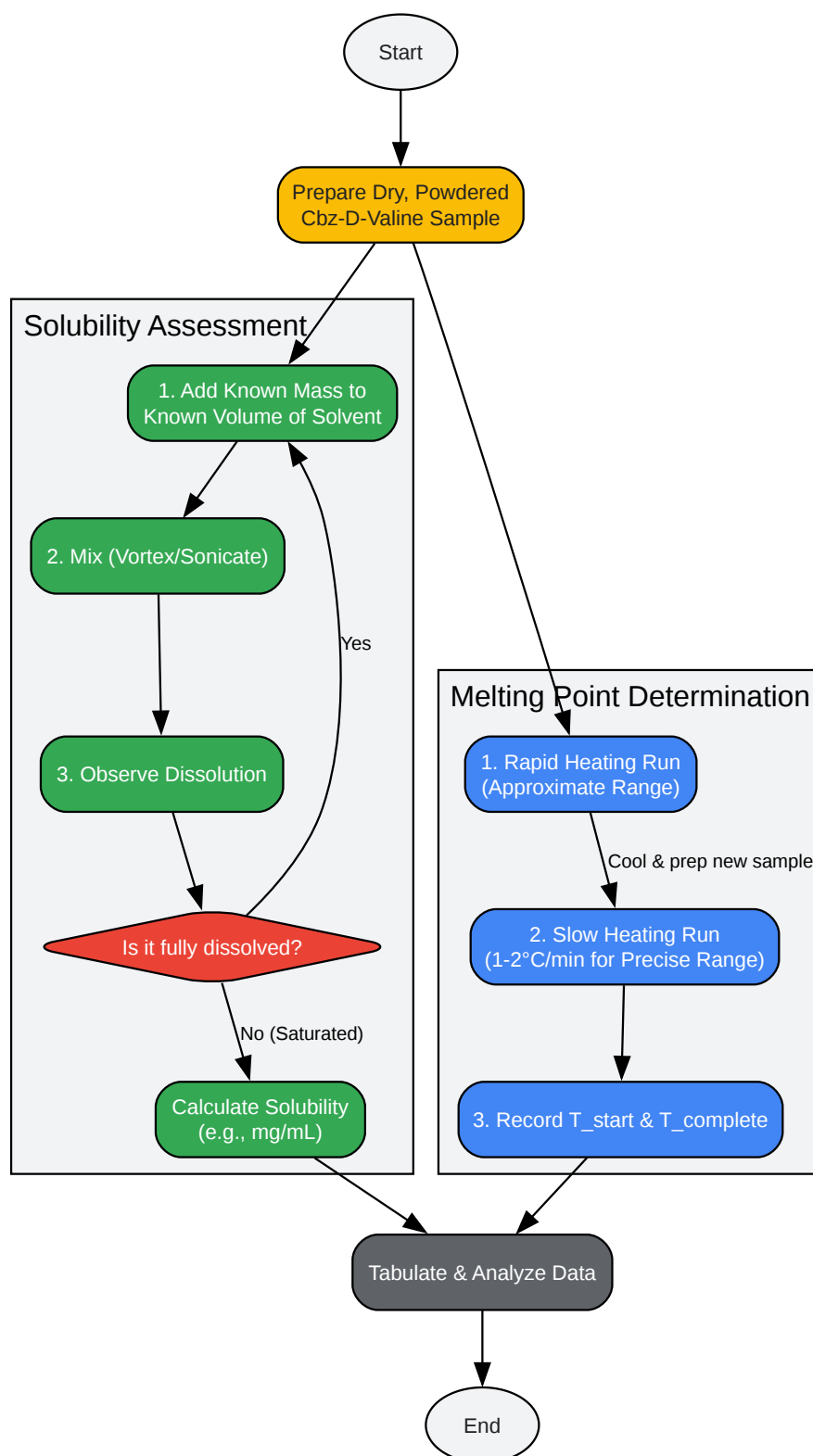
Procedure (Qualitative to Semi-Quantitative):

- Solvent Preparation: Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into a clean vial.
- Solute Addition: Add a small, pre-weighed amount of **Cbz-D-Valine** (e.g., 1 mg) to the solvent.
- Dissolution: Vigorously mix the sample using a vortex mixer for at least one minute.[\[13\]](#) Sonication or gentle warming (below 40°C) can be used to facilitate the dissolution of poorly soluble compounds.[\[14\]](#)
- Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.
- Incremental Addition: If the initial amount dissolves completely, continue to add small, known quantities of **Cbz-D-Valine**, repeating the dissolution step each time.
- Saturation Point: The point at which a portion of the added solid no longer dissolves, even with extended mixing, is the saturation point.
- Calculation: The solubility can be expressed as the total mass of solute dissolved in the specific volume of solvent (e.g., mg/mL). For highly soluble compounds, this establishes a lower bound of solubility.

For precise quantitative analysis, especially for compounds with low solubility, advanced techniques such as UV-Vis spectrophotometry or UPLC are recommended to measure the concentration of the saturated solution after separation from undissolved solid.[\[15\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the characterization of **Cbz-D-Valine's** primary physical properties.



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Caption: Workflow for determining the physical properties of **Cbz-D-Valine**.

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